Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
Description
Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a heterocyclic compound featuring a thiazole core substituted with an ethyl acetate ester and a piperidine-linked methoxypyridazine group. The molecule combines a thiazole ring (known for its role in bioactive compounds) with a piperidinyl-carbonyl moiety and a methoxypyridazine heterocycle.
Properties
Molecular Formula |
C18H23N5O4S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[1-(6-methoxypyridazin-3-yl)piperidine-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C18H23N5O4S/c1-3-27-16(24)10-13-11-28-18(19-13)20-17(25)12-6-8-23(9-7-12)14-4-5-15(26-2)22-21-14/h4-5,11-12H,3,6-10H2,1-2H3,(H,19,20,25) |
InChI Key |
FGPDLBJSRWJGEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction typically involves the use of reagents such as piperidine-4-carboxylic acid, 6-methoxypyridazine, and thiazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Amide Bond Formation and Coupling Reactions
The compound's central amide bond ([1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonylamino) is typically synthesized via carbodiimide-mediated coupling. A representative procedure involves:
-
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), hydroxybenzotriazole (HOBt)
-
Conditions : Tetrahydrofuran (THF), room temperature, 14 hours .
-
Mechanism : Activation of the carboxylic acid (from piperidine-4-carboxylic acid derivatives) with EDAC/HOBt, followed by nucleophilic attack from the amine group of 2-aminothiazole derivatives.
| Yield | Reaction Components | Key Observations |
|---|---|---|
| 85% | Piperidinyl-acetic acid + 2-aminothiazole | High regioselectivity for amide formation; minimal side products . |
Nucleophilic Aromatic Substitution on Pyridazine
The 6-methoxypyridazin-3-yl group undergoes nucleophilic substitution under basic conditions. For example:
-
Reagents : Cesium carbonate, DMF
-
Application : Coupling with piperidin-4-ylacetate derivatives to form the piperidine-pyridazine linkage.
Example Reaction :
Ester Hydrolysis and Transesterification
The ethyl acetate group participates in hydrolysis or alcohol exchange:
-
Acidic Hydrolysis : 6M HCl, reflux overnight to yield the corresponding carboxylic acid .
-
Basic Hydrolysis : NaOH/EtOH, room temperature for 2 hours (quantitative conversion reported for analogous esters) .
Kinetic Data :
| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) |
|---|---|---|
| 6M HCl | 0.15 | 4.6 hours |
| 1M NaOH | 0.22 | 3.1 hours |
Heterocyclic Functionalization of Thiazole
The thiazole ring undergoes electrophilic substitution at the 4- and 5-positions:
-
Bromination : N-Bromosuccinimide (NBS) in DCM, 0°C → 4-bromo-thiazole derivatives .
-
Suzuki Coupling : Pd(PPh₃)₄, arylboronic acids → biaryl-thiazole hybrids (e.g., 72% yield with phenylboronic acid) .
Piperidine Ring Modifications
The piperidinyl group enables further derivatization:
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in presence of K₂CO₃.
-
Sulfonylation : 4-Methylsulfonylpiperazine derivatives form via reaction with methanesulfonyl chloride.
Comparative Reactivity :
| Reaction Type | Reagent | Yield |
|---|---|---|
| N-Methylation | CH₃I, K₂CO₃ | 78% |
| N-Sulfonylation | MsCl, Et₃N | 82% |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
-
Buchwald–Hartwig Amination : Forms aryl-amino derivatives (e.g., 54% yield with 4-bromo-6-fluoroquinoline) .
-
Heck Reaction : Olefin insertion at the thiazole C5 position using Pd(OAc)₂ .
Coordination Chemistry
The thiazole nitrogen and ester carbonyl act as ligands for metal complexes:
This compound's multifunctional design allows tailored modifications for applications in medicinal chemistry and materials science. Experimental protocols emphasize the importance of reaction conditions in determining product distribution and yield .
Scientific Research Applications
Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related ethyl thiazol-4-yl acetate derivatives, emphasizing substituent variations, molecular properties, and inferred functional implications.
Structural and Substituent Variations
Key differences among analogs lie in the substituents attached to the thiazole ring’s 2-position.
Physicochemical Properties
- Molecular Weight : Sulfonamide derivatives (e.g., ) exhibit lower molecular weights (~326–371 Da) compared to piperidine-linked analogs (~466–515 Da) due to bulky substituents like morpholine or thiadiazole .
- Density and Solubility : The nitro-substituted analog () has a higher predicted density (1.532 g/cm³), likely due to nitro group packing efficiency. Sulfonamide and morpholine groups may enhance aqueous solubility compared to lipophilic piperidine-methoxypyridazine hybrids.
- Boiling Points: Limited data exist, but the nitro derivative () predicts a high boiling point (550.6°C), suggesting strong intermolecular interactions.
Functional Implications
- Bioactivity: Thiazole-acetate derivatives are frequently explored in drug discovery. For example, ethyl [(4-phenyl-1,3-thiazol-2-yl)amino]acetate () and related analogs are intermediates in synthesizing bioactive molecules. The target compound’s piperidine-methoxypyridazine group may confer selectivity for kinase or protease targets, similar to piperidine-containing pharmaceuticals .
- Metabolic Stability : Piperidine rings often improve metabolic stability compared to sulfonamides, which may undergo enzymatic cleavage. The methoxy group in the target compound could further reduce oxidative metabolism .
Biological Activity
Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features several key structural components:
- Pyridazine ring : A six-membered aromatic ring with two adjacent nitrogen atoms.
- Piperidine moiety : A saturated six-membered ring containing one nitrogen atom.
- Thiazole group : A five-membered ring containing both nitrogen and sulfur.
This unique combination of functional groups contributes to its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of thiazole and piperidine exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory activity, particularly through inhibition of the NLRP3 inflammasome pathway. In vitro assays demonstrated that derivatives could significantly reduce IL-1β release in human macrophages, suggesting a potential mechanism for mitigating inflammatory responses .
Neuroprotective Properties
Given the piperidine component's association with neurological activity, compounds in this class have been investigated for neuroprotective effects. Studies suggest that they may act as muscarinic receptor antagonists, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .
Table: Summary of Biological Activities
| Activity Type | Assessed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction of IL-1β release | |
| Neuroprotective | Muscarinic receptor modulation |
Case Study 1: Antimicrobial Efficacy
In a study published in Molecules, a series of thiazole derivatives were synthesized and tested against common pathogens. The results indicated that modifications to the piperidine and thiazole components significantly enhanced antimicrobial efficacy. This compound showed promising results against E. coli with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .
Case Study 2: Neuroprotective Potential
Research highlighted in a patent document explored the neuroprotective effects of compounds similar to this compound. These compounds were shown to improve cognitive function in animal models of Alzheimer's disease by modulating cholinergic signaling pathways, indicating their potential as therapeutic agents for neurological disorders .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and what are common pitfalls in its synthesis?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Coupling the piperidin-4-ylcarbonyl moiety to the thiazole ring using EDCl/HOBt-mediated amidation under inert conditions .
- Step 2: Functionalizing the pyridazine ring with a methoxy group via nucleophilic substitution (e.g., using NaH/MeOH) .
- Step 3: Esterification of the thiazol-4-yl acetic acid intermediate with ethanol under acid catalysis (e.g., H₂SO₄) .
Pitfalls:
- Low yields in the amidation step due to steric hindrance from the piperidine ring .
- Methoxy group instability under acidic conditions; use of mild bases (e.g., K₂CO₃) is advised .
Basic: How should researchers validate the compound’s structural integrity post-synthesis?
Answer:
Use a combination of:
- NMR Spectroscopy:
- High-Resolution Mass Spectrometry (HRMS): Ensure molecular ion matches theoretical mass (e.g., C₁₈H₂₂N₆O₃S requires [M+H]⁺ = 403.1502) .
- X-Ray Crystallography: Resolve ambiguities in stereochemistry using SHELXL for refinement .
Advanced: How can conformational analysis of the piperidine-thiazole core be performed to optimize binding in target studies?
Answer:
- DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) to model low-energy conformers and identify key torsional angles (e.g., piperidine-thiazole dihedral) .
- Crystallographic Data: Compare experimental bond lengths/angles (e.g., C=O in amide: ~1.23 Å) with computed values to validate models .
- Hydrogen Bonding Analysis: Apply Etter’s graph-set rules to map intermolecular interactions in the solid state .
Advanced: What strategies resolve contradictions between spectroscopic and crystallographic data for this compound?
Answer:
- Dynamic NMR Studies: Investigate temperature-dependent NMR shifts to detect conformational flexibility (e.g., piperidine ring inversion) .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O bonds) to explain packing effects not observed in solution .
- Twinning Refinement: If crystallographic data shows twinning, use SHELXL’s TWIN/BASF commands to deconvolute overlapping reflections .
Basic: What purification techniques are most effective for isolating this compound?
Answer:
- Column Chromatography: Use silica gel with ethyl acetate/hexane (3:7) for initial purification; monitor by TLC (Rf ~0.4) .
- Recrystallization: Optimize solvent pairs (e.g., CHCl₃/hexane) to obtain high-purity crystals for X-ray studies .
- HPLC: Employ reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) for final purity assessment (>98%) .
Advanced: How can hydrogen-bonding patterns in the crystal lattice inform solubility and stability predictions?
Answer:
- Graph-Set Analysis: Classify hydrogen bonds (e.g., R₂²(8) motifs) to predict lattice energy and hygroscopicity .
- Solubility Testing: Correlate H-bond donor/acceptor counts with experimental solubility in DMSO or aqueous buffers .
- Stability Studies: Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) if H-bonds involve labile protons (e.g., amide NH) .
Basic: What spectroscopic signatures distinguish this compound from structurally similar analogs?
Answer:
- IR Spectroscopy: Unique stretches for amide C=O (~1650 cm⁻¹) and thiazole C=N (~1580 cm⁻¹) .
- UV-Vis: Pyridazine absorption at λmax ~270 nm (ε ~4500 M⁻¹cm⁻¹) distinguishes it from pyridine analogs .
- Mass Fragmentation: Key fragments at m/z 285 (loss of ethyl acetate) and m/z 154 (piperidine-pyridazine cleavage) .
Advanced: What computational tools are suitable for studying its pharmacokinetic properties?
Answer:
- SwissADME: Predict logP (~2.1), topological polar surface area (~95 Ų), and blood-brain barrier permeability .
- Molecular Dynamics (MD): Simulate membrane permeability using CHARMM36 force fields in lipid bilayers .
- CYP450 Metabolism: Use Schrödinger’s MetaSite to identify probable oxidation sites (e.g., piperidine ring) .
Advanced: How can researchers design SAR studies for derivatives targeting enzyme inhibition?
Answer:
- Core Modifications:
- Assay Design:
Basic: What safety precautions are critical when handling this compound?
Answer:
- Toxicity Data: Limited acute toxicity reported, but assume irritant potential (similar to thiazole derivatives) .
- Handling: Use PPE (gloves, goggles) and work in a fume hood due to volatile solvents (e.g., CHCl₃) in synthesis .
- Waste Disposal: Neutralize acidic/byproduct streams before disposal per EPA guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
